molecular formula C18H15BrN2O3S2 B2783739 N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide CAS No. 898434-15-6

N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide

Cat. No.: B2783739
CAS No.: 898434-15-6
M. Wt: 451.35
InChI Key: HJKOLAVMVBBGGT-UHFFFAOYSA-N
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Description

N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Bromination: The thiazole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromophenyl group.

    Coupling Reaction: The brominated thiazole is coupled with 3-(ethylsulfonyl)benzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide
  • N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide
  • N-(4-(4-methylphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide

Uniqueness

N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can also serve as a handle for further functionalization, making this compound versatile for various applications.

Properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3S2/c1-2-26(23,24)15-5-3-4-13(10-15)17(22)21-18-20-16(11-25-18)12-6-8-14(19)9-7-12/h3-11H,2H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKOLAVMVBBGGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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